molecular formula C4H10ClNO B1145969 (1S,2R)-2-Aminocyclobutanol hydrochloride CAS No. 206751-79-3

(1S,2R)-2-Aminocyclobutanol hydrochloride

Cat. No. B1145969
M. Wt: 87.123646
InChI Key:
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Description

Synthesis Analysis

The synthesis of (1S,2R)-2-aminocyclobutanol hydrochloride involves several key steps, including the construction of the cyclobutane ring and the introduction of the amino and hydroxyl functionalities. Techniques such as enantiodivergent synthesis and [2+2] photocycloaddition reactions have been employed to achieve the desired stereochemistry with high enantioselectivity (Gauzy, Pereira, Faure, & Aitken, 2004), (Izquierdo et al., 2005).

Molecular Structure Analysis

The molecular structure of (1S,2R)-2-aminocyclobutanol hydrochloride is characterized by the presence of a cyclobutane ring, which imparts rigidity and influences the overall conformation of the molecule. NMR and DFT theoretical calculations have revealed strong intramolecular hydrogen bonds, leading to cis-fused [4.2.0]octane structural units that confer high rigidity to the molecule (Izquierdo et al., 2005).

Chemical Reactions and Properties

(1S,2R)-2-Aminocyclobutanol hydrochloride undergoes various chemical reactions, including coupling with linear amino acids to form beta,beta- and beta,delta-dimers. These reactions are facilitated by the cyclobutane ring's ability to promote structure within the resulting compounds. The molecule's reactivity is influenced by its rigid structure and the presence of functional groups capable of participating in hydrogen bonding and other interactions (Izquierdo et al., 2005).

Scientific Research Applications

Synthesis and Structural Studies

  • Chiral Compound Synthesis and Ring Construction : (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids were synthesized from a chiral bicyclic compound perceived as a chiral uracil equivalent, constructing the cyclobutane ring via a [2+2] photocycloaddition reaction (Gauzy et al., 2004).

  • Modular Synthon for Medicinal Chemistry : The hydrochloride salt of ɑ-aminocyclobutanone, protected as its dimethyl acetal, was prepared as a modular synthon for convenient access to cyclobutanone-containing lead inhibitors of hydrolase enzymes, including serine proteases and metalloproteases (Habeeb Mohammad et al., 2020).

  • Incorporation into Beta-Peptides : Derivatives of (+)- and (-)-2-aminocyclobutane-1-carboxylic acid were prepared through enantiodivergent synthetic sequences, and their incorporation into highly rigid beta-peptides was explored, demonstrating the ability of the cyclobutane ring as a structure-promoting unit (Izquierdo et al., 2005).

Helical Conformation and Structural Rigidity

  • 12-Helix Folding of Oligomers : The hexamer and octamer of trans-2-aminocyclobutane carboxylic acid were prepared, and their conformational preferences were studied, suggesting a marked preference for folding into a well-defined 12-helical conformation in both solution and the solid state (Fernandes et al., 2010).

  • Self-Assembling and Nano-Sized Fibers Formation : (1R,2S)-2-aminocyclobutane-1-carboxylic acid derivatives were synthesized, and their incorporation into beta-peptides was explored. These oligomers adopt a strand-type conformation in solution, conferring high rigidity on the beta-peptides, and are prone to self-assemble, producing nano-sized fibers and gels (Torres et al., 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(1S,2R)-2-aminocyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIESMOHTDHXTQF-HJXLNUONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H]1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-2-Aminocyclobutanol hydrochloride

CAS RN

2070860-49-8
Record name rac-(1R,2S)-2-aminocyclobutan-1-ol hydrochloride
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